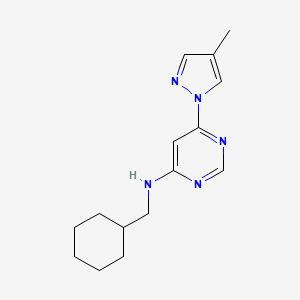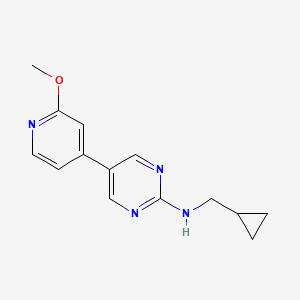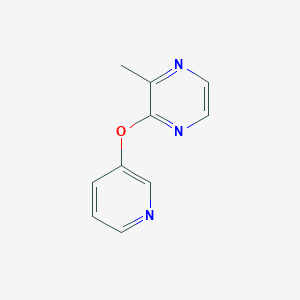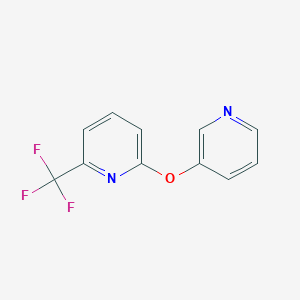
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as N-CMP, is a novel compound with a wide range of potential applications in scientific research. It is a small-molecule inhibitor with a high selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-CMP is a promising compound for the treatment of inflammatory diseases, and has been studied in vitro and in vivo for its potential therapeutic effects.
Wirkmechanismus
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine acts as an inhibitor of COX-2, which is an enzyme involved in the production of inflammatory mediators. It binds to the active site of COX-2, preventing the enzyme from catalyzing the production of inflammatory mediators. This leads to a decrease in the production of inflammatory mediators, and ultimately reduces inflammation.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to reduce the production of inflammatory mediators in vitro and in vivo. In addition, it has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Furthermore, N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to have anti-cancer effects, and has been studied for its potential to reduce the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has many advantages for use in laboratory experiments. It is a small-molecule inhibitor with a high selectivity for COX-2, and is easily synthesized. In addition, it has been shown to reduce the production of inflammatory mediators, and has potential therapeutic effects in the treatment of inflammatory diseases. However, N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has some limitations for use in laboratory experiments. It is not yet approved for use in humans, and its effects on humans are not yet known.
Zukünftige Richtungen
Future research on N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine should focus on further elucidating its mechanism of action and its potential therapeutic effects in the treatment of inflammatory diseases. In addition, N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine should be studied for its potential to reduce the growth and spread of cancer cells. Furthermore, further studies should be conducted to evaluate the safety and efficacy of N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine for use in humans. Finally, N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine should be studied for its potential to be used as a drug delivery system for other drugs.
Synthesemethoden
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is synthesized through a two-step process. First, the cyclohexylmethyl group is coupled to the 4-methyl-1H-pyrazol-1-yl group. This is done by reacting the cyclohexylmethyl bromide with the 4-methyl-1H-pyrazol-1-yl group in the presence of a base such as sodium carbonate. The second step involves the reaction of the coupled product with pyrimidine-4-amine to form N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has many potential applications in scientific research. It has been used as an inhibitor of COX-2, and has been shown to reduce the production of inflammatory mediators. It has also been used to study the role of COX-2 in various diseases, including cancer and cardiovascular diseases. In addition, N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential therapeutic effects in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-12-8-19-20(10-12)15-7-14(17-11-18-15)16-9-13-5-3-2-4-6-13/h7-8,10-11,13H,2-6,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKURTMYZDRNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-4-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441922.png)
![2-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441923.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441930.png)
![6-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441931.png)


![6-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441973.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441980.png)
![2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine](/img/structure/B6441984.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441997.png)
![5-fluoro-2-[({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}methyl)(methyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6441998.png)


![2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6442014.png)